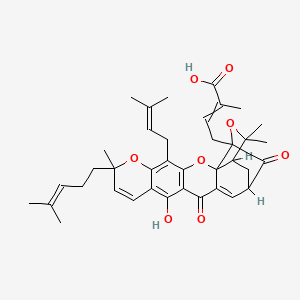

Gambogic Acid?

Description

Properties

IUPAC Name |

4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZHEQNLKAOMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-65-0 | |

| Record name | Gambogic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Targets of Gambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogic acid (GA) is a caged xanthone (B1684191) derived from the brownish resin of the Garcinia hanburyi tree.[1] Traditionally used in Chinese medicine, GA has garnered significant scientific interest for its potent anti-cancer properties.[1][2][3] Extensive research has revealed that gambogic acid exerts its cytotoxic effects on cancer cells through a multi-targeted approach, influencing a variety of key signaling pathways involved in cell survival, proliferation, and apoptosis. This technical guide provides an in-depth overview of the known molecular targets of gambogic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Molecular Targets of Gambogic Acid

Gambogic acid's anti-neoplastic activity is attributed to its ability to interact with and modulate the function of several key proteins. The primary molecular targets identified to date are summarized below.

Transferrin Receptor (TfR)

The transferrin receptor (TfR), a transmembrane glycoprotein (B1211001) crucial for iron uptake, is frequently overexpressed in proliferating cancer cells, making it an attractive target for cancer therapy.[4][5] Gambogic acid has been identified as a novel ligand for TfR.[1][4][5]

-

Mechanism of Action: GA binds to the transferrin receptor at a site distinct from the transferrin binding site.[4][5] This interaction is believed to trigger a unique signaling cascade that leads to the rapid induction of apoptosis.[4][5] Furthermore, evidence suggests that GA may interfere with the internalization of the transferrin receptor.[4][5][6] The down-regulation of TfR using RNA interference has been shown to decrease cellular sensitivity to GA-induced apoptosis, further validating TfR as a primary target.[4][5]

Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family are often overexpressed in cancer cells, promoting their survival. Gambogic acid functions as a direct antagonist of these anti-apoptotic Bcl-2 family proteins.[7][8][9][10][11]

-

Mechanism of Action: GA competitively inhibits the binding of pro-apoptotic BH3 peptides to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Mcl-1, Bfl-1, Bcl-W, and Bcl-B.[7][8][9][10][11] By neutralizing these anti-apoptotic proteins, GA facilitates the release of pro-apoptotic factors like SMAC from the mitochondria, leading to the activation of the caspase cascade and subsequent apoptosis.[9][10]

The Ubiquitin-Proteasome System (UPS)

The proteasome is a multi-catalytic protease complex responsible for the degradation of a majority of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis. Gambogic acid has been identified as an inhibitor of the ubiquitin-proteasome system.[12][13]

-

Mechanism of Action: GA and its derivative, dihydro GA, directly inhibit the chymotrypsin-like activity of the 20S proteasome.[7][12][13] This inhibition results in the accumulation of polyubiquitinated proteins within the cell, triggering apoptotic cell death.[12] Interestingly, some studies suggest that GA may act as a prodrug, requiring metabolic activation by intracellular CYP2E1 to gain its proteasome-inhibitory function, which may contribute to its tumor-specific toxicity.[14][15]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key mediators of angiogenesis. Gambogic acid has been shown to possess anti-angiogenic properties by targeting VEGFR2 signaling.[16]

-

Mechanism of Action: GA directly inhibits the kinase activity of VEGFR2, thereby suppressing its phosphorylation and activation.[16] This blockade of VEGFR2 activation leads to the downstream inhibition of signaling kinases such as c-Src, FAK, and Akt, resulting in the suppression of endothelial cell proliferation, migration, and tube formation.[16]

IκB Kinase (IKK)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is common in many cancers. Gambogic acid is a potent inhibitor of the NF-κB pathway.[6][17][18]

-

Mechanism of Action: GA inhibits the activation of the IκB kinase (IKK) complex.[6][17] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[6][18] This suppression of NF-κB signaling downregulates the expression of numerous NF-κB target genes involved in anti-apoptosis, proliferation, and angiogenesis.[6][18]

Quantitative Data on Molecular Interactions

The following tables summarize the reported quantitative data for the interaction of gambogic acid with its molecular targets and its cytotoxic effects on various cancer cell lines.

| Target Protein | Assay Type | IC50 Value (µM) | Reference(s) |

| Bcl-xL | BH3 Peptide Displacement Assay | 1.47 | [7][8][11] |

| Bcl-2 | BH3 Peptide Displacement Assay | 1.21 | [7][8][11] |

| Bcl-W | BH3 Peptide Displacement Assay | 2.02 | [7][8][11] |

| Bcl-B | BH3 Peptide Displacement Assay | 0.66 | [7][8][11] |

| Bfl-1 | BH3 Peptide Displacement Assay | 1.06 | [7][8][11] |

| Mcl-1 | BH3 Peptide Displacement Assay | 0.79 | [7][8][11] |

| Transferrin Receptor (TfR) | Receptor Binding Assay | 4.1 | [7] |

| VEGFR2 | Kinase Inhibition Assay | 0.012 | [16] |

| Kir2.1 | Electrophysiology | <0.1 | [7] |

| Cell Line | Cancer Type | Assay Type | GI50/IC50 Value (µM) | Reference(s) |

| A549 | Non-small cell lung cancer | MTT Assay | 0.29 | [8] |

| MCF-7 | Breast Cancer | Proliferation Assay | 1.46 | [1] |

| Bel-7402 | Hepatocellular Carcinoma | Cytotoxicity Assay | 0.59 | [17] |

| BGC-823 | Gastric Carcinoma | Cytotoxicity Assay | 0.67 | [17] |

| U251 | Glioblastoma | Cytotoxicity Assay | 1.02 | [17] |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity Assay | 0.24 | [17] |

| MB-231 | Breast Cancer | Cytotoxicity Assay | 1.09 | [17] |

| Pancreatic Cancer Cells (various) | Pancreatic Cancer | Proliferation Assay | <1.7 (48h) | [1] |

Key Signaling Pathways Modulated by Gambogic Acid

Gambogic acid's interaction with its molecular targets leads to the modulation of several critical intracellular signaling pathways, ultimately culminating in the inhibition of cancer cell growth and induction of apoptosis.

Apoptosis Signaling Pathway

GA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19][20]

-

Intrinsic Pathway: By antagonizing anti-apoptotic Bcl-2 family proteins, GA promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[20] This, in turn, leads to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[19][20]

-

Extrinsic Pathway: GA has been shown to upregulate the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[19]

Caption: Gambogic acid-induced apoptosis signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Gambogic acid has been shown to be a potent inhibitor of this pathway.[21][22][23]

-

Mechanism of Action: GA can inhibit the PI3K/Akt/mTOR pathway through various mechanisms, including the upregulation of the tumor suppressor PTEN, which negatively regulates PI3K.[21][23] Inhibition of this pathway leads to decreased phosphorylation of Akt and mTOR, resulting in the suppression of protein synthesis and cell cycle progression, and the induction of apoptosis and autophagy.[21][22][24]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Gambogic acid.

NF-κB Signaling Pathway

As previously mentioned, GA is a potent inhibitor of the pro-survival NF-κB signaling pathway.

-

Mechanism of Action: By inhibiting IKK, GA prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.[6][18] This inhibition of NF-κB signaling sensitizes cancer cells to apoptosis induced by other stimuli, such as TNF-α.[6][18]

References

- 1. benchchem.com [benchchem.com]

- 2. nanomicronspheres.com [nanomicronspheres.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. pnas.org [pnas.org]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 22. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bpsbioscience.com [bpsbioscience.com]

Gambogic Acid: A Deep Dive into Apoptosis Induction Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogic acid (GA), a xanthonoid isolated from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent, demonstrating efficacy against a wide spectrum of malignancies. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target in cancer therapy. This technical guide provides an in-depth exploration of the core signaling pathways modulated by gambogic acid to trigger apoptosis in cancer cells. We will delve into the molecular intricacies of both the intrinsic and extrinsic apoptotic pathways, the pivotal role of reactive oxygen species (ROS), and the modulation of key regulatory networks including NF-κB, PI3K/Akt, and MAPK. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate further research and drug development efforts.

Core Signaling Pathways in Gambogic Acid-Induced Apoptosis

Gambogic acid orchestrates apoptosis through a multi-pronged approach, engaging several key signaling pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for gambogic acid-induced apoptosis.[1] This pathway centers on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

-

Modulation of Bcl-2 Family Proteins: Gambogic acid disrupts the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family.[1][2][3] It has been shown to directly inhibit the function of anti-apoptotic Bcl-2 proteins.[4][5] This inhibition leads to an increased Bax/Bcl-2 ratio, promoting the permeabilization of the outer mitochondrial membrane.[2][3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[6]

The Extrinsic (Death Receptor) Pathway

Gambogic acid can also initiate apoptosis through the extrinsic pathway, which is triggered by the activation of death receptors on the cell surface.

-

Upregulation of Death Receptors and Ligands: Studies have shown that gambogic acid can increase the expression of death receptors like Fas and their corresponding ligands (FasL).

-

Formation of the Death-Inducing Signaling Complex (DISC): The binding of FasL to the Fas receptor leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits pro-caspase-8 to form the DISC.

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 can then directly activate effector caspases (caspase-3 and -7) or cleave the pro-apoptotic Bcl-2 family member Bid to truncated Bid (tBid), which then engages the intrinsic pathway.[7]

The Role of Reactive Oxygen Species (ROS)

A growing body of evidence highlights the critical role of reactive oxygen species (ROS) in mediating gambogic acid-induced apoptosis.[6][8][9]

-

ROS Generation: Gambogic acid treatment leads to a significant increase in intracellular ROS levels in various cancer cells.[6][8][9]

-

Oxidative Stress and Mitochondrial Dysfunction: The accumulation of ROS induces oxidative stress, which can directly damage cellular components, including the mitochondria, further promoting MOMP and the release of cytochrome c.[8]

-

Modulation of Signaling Pathways: ROS can act as second messengers, influencing various signaling pathways involved in apoptosis. For instance, ROS can activate the JNK and p38 MAPK pathways and inhibit the pro-survival NF-κB pathway.[8][10]

Modulation of Key Regulatory Pathways

Beyond the core apoptotic machinery, gambogic acid influences several critical signaling networks that govern cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting resistance to apoptosis.

-

Suppression of NF-κB Activation: Gambogic acid has been shown to be a potent inhibitor of the NF-κB signaling pathway.[11][12][13] It can suppress the activation of NF-κB induced by various stimuli.[12]

-

Mechanism of Inhibition: The inhibitory effect of gambogic acid on NF-κB involves the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation and DNA binding of the active NF-κB p65 subunit.[12] This leads to the downregulation of NF-κB target genes that promote cell survival, such as Bcl-2 and inhibitors of apoptosis proteins (IAPs).[11][14]

Regulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is often hyperactivated in cancer.

-

Inhibition of Akt Phosphorylation: Gambogic acid has been demonstrated to inhibit the phosphorylation and activation of Akt.[15][16]

-

Downstream Effects: By inhibiting Akt, gambogic acid can modulate the function of downstream targets involved in cell survival and apoptosis, such as Bad and Forkhead box protein O1 (FOXO).

Involvement of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway plays a complex role in regulating cell proliferation, differentiation, and apoptosis. Gambogic acid's effect on this pathway can be cell-type dependent.

-

Activation of JNK and p38: In many cancer cell types, gambogic acid activates the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[8][10]

-

Inhibition of ERK: In some contexts, gambogic acid has been shown to inhibit the pro-survival extracellular signal-regulated kinase (ERK) pathway.[17]

Quantitative Data on Gambogic Acid-Induced Apoptosis

The following tables summarize key quantitative data from various studies on the effects of gambogic acid on cancer cells.

Table 1: IC50 Values of Gambogic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| K562 | Human Leukemia | >0.5 | - | [18] |

| A549 | Non-Small Cell Lung Cancer | 3.56 | 48 | [19] |

| NCI-H460 | Non-Small Cell Lung Cancer | 4.05 | 48 | [19] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 1.12 | 48 | [19] |

| TE-1 | Esophageal Squamous Cell Carcinoma | 5.3 (µg/ml) | 36 | [20] |

| MGC-803 | Human Gastric Carcinoma | 0.96 (µg/ml) | 48 | [21] |

| A375 | Human Malignant Melanoma | 1.12 (µg/ml) | 48 | [22] |

| KKU-M213 | Cholangiocarcinoma | Varies | 24-72 | [17] |

| HuCCA-1 | Cholangiocarcinoma | Varies | 24-72 | [17] |

| Pancreatic Cancer Cells | Pancreatic Cancer | <8.3, <3.8, <1.7 | 12, 24, 48 | [11] |

| MCF-7 | Breast Cancer | 1.46 | - | [11] |

| Hep3B | Hepatocellular Carcinoma | 1.8 | - | [11] |

| Huh7 | Hepatocellular Carcinoma | 2.2 | - | [11] |

Table 2: Effects of Gambogic Acid on Apoptosis-Related Protein Expression and Activity

| Cell Line | Protein/Parameter | Effect of Gambogic Acid | Reference |

| JeKo-1 | Bcl-2 | Decrease | [3] |

| JeKo-1 | Bax | Increase | [3] |

| JeKo-1 | Caspase-3, -8, -9 | Activation | [3] |

| HCT116, CT26 | Bcl-2 | Decrease | [23] |

| HCT116, CT26 | Bax | Increase | [23] |

| HCT116, CT26 | Cleaved Caspase-3 | Increase | [23] |

| A375 | Bcl-2 | Decrease | [22] |

| A375 | Bax | Increase | [22] |

| A375 | Caspase-3 Activity | Increase | [22] |

| MGC-803 | Bcl-2 | Decrease | [21] |

| MGC-803 | Bax | Increase | [21] |

| RPMI-8226 | Cleaved PARP | Increase | [24] |

| K562 | BCL-2 | Down-regulation | [18] |

| K562 | NF-κB | Down-regulation | [18] |

| K562 | PI3K | Down-regulation | [18] |

| K562 | p-AKT | Down-regulation | [18] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of gambogic acid-induced apoptosis are provided below.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect and quantify the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP).[5][7][10]

Materials:

-

Cells treated with gambogic acid and control cells.

-

RIPA lysis buffer (with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific to target proteins).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Lysis: Wash treated and control cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells.[1][25]

Materials:

-

Cells treated with gambogic acid and control cells.

-

Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest treated and control cells (including floating and adherent cells).

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Gating:

-

Annexin V-negative/PI-negative: Live cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.

-

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure changes in the mitochondrial membrane potential, an early indicator of apoptosis.[2][26][27]

Materials:

-

Cells treated with gambogic acid and control cells.

-

JC-1 dye.

-

Cell culture medium.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates.

-

Treatment: Treat cells with gambogic acid for the desired time. Include a positive control (e.g., CCCP) to induce depolarization.

-

JC-1 Staining: Remove the culture medium and add JC-1 staining solution (typically 1-10 µM in culture medium).

-

Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Wash cells with assay buffer.

-

Analysis:

-

Flow Cytometry: Analyze cells using a flow cytometer. Healthy cells with high ΔΨm will show high red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show high green fluorescence (JC-1 monomers).

-

Fluorescence Microscopy: Visualize cells under a fluorescence microscope. Observe the shift from red to green fluorescence in apoptotic cells.

-

Caspase-Glo® 3/7 Assay

Objective: To measure the activity of effector caspases 3 and 7.[4][8][9]

Materials:

-

Cells treated with gambogic acid and control cells in a 96-well plate.

-

Caspase-Glo® 3/7 Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Plate cells in a white-walled 96-well plate.

-

Treatment: Treat cells with gambogic acid.

-

Reagent Addition: Allow the plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Hoechst 33342 Staining for Nuclear Morphology

Objective: To visualize nuclear condensation and fragmentation, characteristic features of apoptosis.[6][14][28][29]

Materials:

-

Cells treated with gambogic acid and control cells grown on coverslips.

-

Hoechst 33342 staining solution (1 µg/mL in PBS).

-

Paraformaldehyde (4% in PBS) for fixing.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Culture and treat cells on coverslips.

-

Fixation (Optional but recommended for clear imaging): Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Incubate cells with Hoechst 33342 staining solution for 10-15 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have round, uniformly stained nuclei.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in gambogic acid-induced apoptosis.

Caption: Extrinsic (Death Receptor) Pathway of Gambogic Acid-Induced Apoptosis.

Caption: Intrinsic (Mitochondrial) Pathway of Gambogic Acid-Induced Apoptosis.

Caption: Role of Reactive Oxygen Species (ROS) in Gambogic Acid-Induced Apoptosis.

Caption: Modulation of Key Regulatory Pathways by Gambogic Acid.

Conclusion

Gambogic acid is a promising natural compound with potent pro-apoptotic activity across a range of cancer cell types. Its ability to induce apoptosis through multiple, interconnected signaling pathways, including the intrinsic and extrinsic pathways, ROS generation, and the modulation of critical survival pathways like NF-κB and PI3K/Akt, underscores its therapeutic potential. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further research into the nuanced interactions of these pathways and the identification of predictive biomarkers will be crucial for the successful clinical translation of gambogic acid and its derivatives in cancer therapy.

References

- 1. bosterbio.com [bosterbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase 3/7 Activity [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youdobio.com [youdobio.com]

- 13. kumc.edu [kumc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Immunoprecipitation of antiapoptotic BCL2 proteins [bio-protocol.org]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Gambogic Acid Inhibits Wnt/β-catenin Signaling and Induces ER Stress-Mediated Apoptosis in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptotic effect of gambogic acid in esophageal squamous cell carcinoma cells via suppression of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gambogic acid induces apoptosis and regulates expressions of Bax and Bcl-2 protein in human gastric carcinoma MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of gambogic acid on the activation of caspase-3 and downregulation of SIRT1 in RPMI-8226 multiple myeloma cells via the accumulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bdbiosciences.com [bdbiosciences.com]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 28. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 29. Analyzing Cell Death by Nuclear Staining with Hoechst 33342. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Natural Source and Extraction of Gambogic Acid from Garcinia hanburyi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambogic acid, a potent caged xanthone, has garnered significant attention in the scientific community for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the natural sourcing of Gambogic acid from its primary botanical origin, Garcinia hanburyi, and a detailed exploration of various extraction methodologies. The document outlines both traditional and modern extraction techniques, presenting available quantitative data on yields and purity. Furthermore, it includes detailed experimental protocols for solvent-based extraction and discusses the principles of advanced methods. To contextualize its therapeutic potential, this guide also illustrates the key signaling pathways modulated by Gambogic acid, offering a comprehensive resource for researchers and professionals in drug development.

Natural Source and Distribution of Gambogic Acid

Gambogic acid is a prominent secondary metabolite derived from the gamboge resin of the Garcinia hanburyi tree.[1] This small to medium-sized evergreen tree is indigenous to Southeast Asian countries, including Cambodia, southern Vietnam, and Thailand.[1] The primary source of Gambogic acid is the brownish-orange resin exuded from the tree.[2]

Distribution within Garcinia hanburyi

The resin of Garcinia hanburyi is the most concentrated natural source of Gambogic acid. Research has shown that Gambogic acid is the major bioactive component of this resin.

| Plant Part | Compound | Concentration |

| Resin | Gambogic Acid | 71.26% of the Garcinia hanburyi resin (GHR)[3] |

Further research is required to quantify the concentration of Gambogic acid in other parts of the tree, such as the leaves, bark, and fruit, although it is expected to be significantly lower than in the resin.

Extraction of Gambogic Acid

The extraction of Gambogic acid from Garcinia hanburyi resin is a critical step in its isolation for research and pharmaceutical development. Various methods, ranging from traditional solvent extraction to modern, technologically advanced techniques, have been employed.

Traditional Solvent Extraction

Solvent extraction remains a widely used method for the isolation of Gambogic acid due to its simplicity and scalability. The choice of solvent is crucial and is typically based on the polarity of Gambogic acid.

| Extraction Method | Starting Material | Yield | Purity | Reference |

| Multi-gram Scale Solvent Extraction | 100 g of gamboge resin | ~13 g of pure Gambogic acid | >97% | [4] |

| High-Speed Counter-Current Chromatography | 50 mg of a mixture | 28.2 mg of Gambogic acid | >97% | [5] |

Modern Extraction Techniques

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are being explored for the isolation of bioactive compounds from natural sources. While detailed, standardized protocols for the extraction of Gambogic acid from Garcinia hanburyi using all of these advanced methods are not extensively documented in publicly available literature, the general principles and parameters can be adapted from studies on similar compounds.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant material, causing cell wall disruption and enhancing the release of intracellular compounds.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and the release of target compounds into the solvent.

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled to selectively extract the desired compounds.

While specific comparative data for Gambogic acid extraction is limited, a general comparison of these modern techniques for extracting phenolic compounds suggests that MAE often provides the highest yields, followed by Pressurized Liquid Extraction (PLE), UAE, and SFE.

Experimental Protocols

Multi-gram Scale Solvent Extraction of Gambogic Acid

This protocol is adapted from a published method for the large-scale isolation of Gambogic acid.[4]

Materials and Equipment:

-

Gamboge resin from Garcinia hanburyi

-

Deionized water

-

15% Hydrochloric acid (HCl)

-

Diethyl ether

-

Stirring apparatus

-

Filtration apparatus (reduced pressure)

-

Rotary evaporator

-

Crystallization vessels

-

Heating bath

-

NMR spectrometer (for purity analysis)

Procedure:

-

Initial Extraction:

-

Stir 100 g of gamboge resin with 300 mL of methanol for 10 minutes.

-

Filter the mixture under reduced pressure to separate the soluble components from the insoluble material.

-

Concentrate the filtrate to dryness using a rotary evaporator to obtain the crude extract.

-

-

Crystallization as Pyridinium (B92312) Salt:

-

Dissolve the crude extract in an 85:15 mixture of pyridine and water at 60°C.

-

Allow the solution to cool slowly to room temperature to induce the crystallization of the pyridinium salt of Gambogic acid (GBA•pyr).

-

Collect the crystals by filtration.

-

Repeat the crystallization process two more times using the same pyridine/water mixture to improve the purity of the GBA•pyr.

-

-

Isolation of Free Gambogic Acid:

-

Treat the purified GBA•pyr crystals with 15% aqueous HCl.

-

Extract the free Gambogic acid with diethyl ether.

-

Wash the ether layer with water to remove any remaining acid.

-

Dry the diethyl ether layer over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain pure Gambogic acid.

-

Expected Outcome: This process can yield approximately 13 g of pure Gambogic acid with a purity of over 97%.[4]

Solvent Extraction Workflow for Gambogic Acid.

Ultrasound-Assisted Extraction (General Protocol)

Materials and Equipment:

-

Ground Garcinia hanburyi resin

-

Selected solvent (e.g., ethanol, methanol)

-

Ultrasonic bath or probe system

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Mix the ground resin with the chosen solvent in a suitable vessel.

-

Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Apply ultrasound at a specified frequency and power for a set duration. Key parameters to optimize include:

-

Ultrasonic Power/Intensity: Higher power generally increases extraction efficiency but can degrade thermolabile compounds.

-

Frequency: Typically in the range of 20-40 kHz.

-

Extraction Time: Varies depending on other parameters.

-

Temperature: Controlled to prevent degradation of the target compound.

-

Solvent-to-Solid Ratio: Affects the efficiency of mass transfer.

-

-

After extraction, separate the solid material by filtration.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Further purification can be achieved using chromatographic techniques.

General Workflow for Ultrasound-Assisted Extraction.

Signaling Pathways Modulated by Gambogic Acid

Gambogic acid exerts its biological effects by modulating multiple intracellular signaling pathways, many of which are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival. Gambogic acid has been shown to inhibit the STAT3 pathway.

Gambogic Acid-Mediated Inhibition of the STAT3 Pathway.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor involved in inflammation, immunity, and cancer. Gambogic acid has been demonstrated to suppress the activation of the NF-κB pathway.

Gambogic Acid's Inhibition of the NF-κB Pathway.

Conclusion

Gambogic acid, primarily sourced from the resin of Garcinia hanburyi, stands as a promising natural compound for drug development, particularly in oncology. This guide has provided a comprehensive overview of its natural origin and detailed extraction methodologies. While traditional solvent extraction methods are well-documented and scalable, modern techniques like UAE, MAE, and SFE offer potential advantages in terms of efficiency and environmental impact, though specific protocols for Gambogic acid require further optimization and validation. The elucidation of its mechanisms of action, particularly its inhibitory effects on key cancer-related signaling pathways such as STAT3 and NF-κB, provides a strong rationale for its continued investigation as a therapeutic agent. This technical guide serves as a foundational resource for researchers to advance the study and application of this potent natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-proliferation and induction of mitochondria-mediated apoptosis by Garcinia hanburyi resin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Gambogic Acid: A Potent Regulator of Cell Cycle Arrest in Cancer Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gambogic acid (GA), a natural xanthonoid derived from the resin of the Garcinia hanburyi tree, has emerged as a promising anti-cancer agent due to its potent pro-apoptotic and anti-proliferative activities. A significant body of research has demonstrated that a key mechanism underlying GA's therapeutic effects is its ability to induce cell cycle arrest at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms through which gambogic acid modulates cell cycle progression. It details the signaling pathways involved in GA-induced G2/M, G0/G1, and S phase arrest, presents quantitative data from various cancer cell line studies, and offers comprehensive protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of gambogic acid.

Introduction to Gambogic Acid and Cell Cycle Regulation

Gambogic acid (C₃₈H₄₄O₈) is a potent bioactive compound that has been shown to exhibit significant anti-tumor effects in a wide range of cancer types.[1] Its multifaceted mechanism of action includes the induction of apoptosis, inhibition of angiogenesis, and, critically, the disruption of the cell cycle.[1][2] The eukaryotic cell cycle is a tightly regulated process that governs cell duplication and division. It is divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and chromosome segregation. Cancer is often characterized by the dysregulation of these checkpoints, leading to uncontrolled cell proliferation. Gambogic acid has been shown to exploit this vulnerability by inducing cell cycle arrest, primarily at the G2/M and G0/G1 phases, and in some cases, the S phase.[3][4]

Gambogic Acid-Induced G2/M Phase Cell Cycle Arrest

The most frequently reported effect of gambogic acid on the cell cycle is the induction of a robust arrest in the G2/M phase.[5] This arrest prevents cancer cells from entering mitosis, ultimately leading to apoptosis.

The Core Mechanism: Inhibition of the CDK1/Cyclin B1 Complex

The transition from G2 to M phase is primarily driven by the activation of the Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), in complex with its regulatory partner, Cyclin B1.[6] Gambogic acid induces G2/M arrest by targeting the upstream activators of the CDK1/Cyclin B1 complex.[5]

The key mechanism involves the inhibition of the CDK-Activating Kinase (CAK) complex, which is composed of CDK7 and Cyclin H.[6] CDK7 is responsible for the activating phosphorylation of CDK1 at Threonine 161 (Thr161). Research has shown that gambogic acid treatment leads to a significant decrease in both CDK7 mRNA and protein levels, resulting in reduced CDK7 kinase activity.[5] This, in turn, prevents the activating phosphorylation of CDK1 at Thr161.[7]

Simultaneously, gambogic acid treatment promotes the accumulation of the inactive form of CDK1, which is phosphorylated at Tyrosine 15 (Tyr15).[7] This inhibitory phosphorylation is carried out by Wee1 and Myt1 kinases. The dephosphorylation and activation of CDK1 are mediated by the phosphatase Cdc25C. While the direct effect of GA on Wee1/Myt1 and Cdc25C is less clear, the net effect of reduced activating phosphorylation and accumulated inhibitory phosphorylation leads to the inactivation of the CDK1/Cyclin B1 complex and a subsequent block at the G2/M transition.

Gambogic Acid-Induced G0/G1 Phase Cell Cycle Arrest

In certain cancer cell types, such as rat aortic smooth muscle cells and some colon cancer cells, gambogic acid has been shown to induce arrest in the G0/G1 phase of the cell cycle.[3][8] This prevents cells from initiating DNA synthesis.

Molecular Mechanisms of G0/G1 Arrest

The progression through the G1 phase is regulated by the activity of CDK4/6-Cyclin D and CDK2-Cyclin E complexes. Gambogic acid has been demonstrated to suppress the expression of key G1 regulatory proteins, including Cyclin D1, Cyclin E, CDK2, and CDK4.[3] The downregulation of these proteins leads to the hypophosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.

In some contexts, the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21, are involved in GA-induced G1 arrest.[9] Gambogic acid can induce DNA damage signaling, leading to the activation of the ATR-Chk1 pathway, which in turn phosphorylates and activates p53.[9] Activated p53 then transcriptionally upregulates p21, which can inhibit CDK2/Cyclin E complexes, further contributing to G1 arrest.

Gambogic Acid-Induced S Phase Cell Cycle Arrest

While less common, gambogic acid has also been reported to induce S phase arrest in certain cancer cells, such as cervical cancer SiHa cells.[4] This indicates that GA can interfere with DNA replication.

The Role of p53 and p21 in S Phase Arrest

In SiHa cells, gambogic acid-induced S phase arrest is mediated through the p53/p21 pathway.[4] GA treatment leads to the upregulation of p53 and its transcriptional target p21. p21 can directly inhibit the activity of CDK2/Cyclin A complexes, which are essential for the progression of S phase. Additionally, p21 can bind to Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery, thereby directly inhibiting DNA synthesis.

Quantitative Data on Gambogic Acid-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of gambogic acid on cell cycle distribution in various cancer cell lines.

Table 1: Effect of Gambogic Acid on G2/M Phase Arrest in BGC-823 Human Gastric Carcinoma Cells

| Treatment (24 hours) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Fold Increase in G2/M |

| Control (DMSO) | 58.3 ± 3.1 | 25.1 ± 2.5 | 16.6 ± 1.9 | - |

| 1.4 µM Gambogic Acid | 42.1 ± 2.8 | 29.8 ± 2.1 | 28.1 ± 2.3 | ~1.7 |

| 2.0 µM Gambogic Acid | 35.6 ± 2.5 | 30.1 ± 2.4 | 34.3 ± 2.6 | ~2.1 |

| Data adapted from a study on BGC-823 cells. |

Table 2: Effect of Gambogic Acid on Cell Cycle Distribution in Human Cholangiocarcinoma (KKU-M213) Cells

| Treatment | % of Cells in Sub-G1 (Apoptosis) |

| Vehicle Control | 1.9 |

| 0.5 µM Gambogic Acid | 4.7 |

| 1.0 µM Gambogic Acid | 9.3 |

| 2.5 µM Gambogic Acid | 27.9 |

| Data adapted from a study on KKU-M213 cells.[10] |

Table 3: Effect of Gambogic Acid on Cell Cycle Distribution in Human Colon Cancer (SW620) Cells

| Treatment | % of Cells in G1 Phase |

| No-treatment control | 45.2 |

| 10 µg/ml Gambogic Acid | 58.7 |

| 50 µg/ml Gambogic Acid | 65.4 |

| 100 µg/ml Gambogic Acid | 72.1 |

| Data adapted from a study on SW620 cells.[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of gambogic acid on cell cycle arrest.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for the analysis of DNA content to determine the percentage of cells in each phase of the cell cycle.[11][12]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with gambogic acid or vehicle control for the specified time.

-

Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for the detection and quantification of specific proteins involved in cell cycle regulation.[13][14][15]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p-CDK1, anti-CDK7, anti-Cyclin D1, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with gambogic acid, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vitro CDK1 Kinase Assay

This assay measures the activity of the CDK1/Cyclin B1 complex.[16][17][18]

Materials:

-

Active recombinant CDK1/Cyclin B1 enzyme

-

Histone H1 (as a substrate)

-

Kinase assay buffer

-

ATP (containing γ-³²P-ATP)

-

Gambogic acid at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, active CDK1/Cyclin B1, and Histone H1.

-

Add gambogic acid at different concentrations or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated γ-³²P-ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of gambogic acid.

Conclusion

Gambogic acid is a potent natural compound that effectively inhibits cancer cell proliferation by inducing cell cycle arrest at multiple phases. Its primary mechanism of action involves the disruption of key cell cycle regulatory kinases, particularly the CDK7-CDK1 axis for G2/M arrest and the downregulation of G1-specific cyclins and CDKs for G0/G1 arrest. The involvement of the p53 pathway further highlights its multifaceted impact on cell cycle control. The detailed mechanisms and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of gambogic acid and the development of novel anti-cancer strategies targeting cell cycle dysregulation.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Gambogic acid induces G0/G1 cell cycle arrest and cell migration inhibition via suppressing PDGF receptor β tyrosine phosphorylation and Rac1 activity in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Gambogic acid-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid suppresses colon cancer cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gambogic acid triggers DNA damage signaling that induces p53/p21(Waf1/CIP1) activation through the ATR-Chk1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gambogic Acid Inhibits Wnt/β-catenin Signaling and Induces ER Stress-Mediated Apoptosis in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 15. addgene.org [addgene.org]

- 16. academic.oup.com [academic.oup.com]

- 17. promega.com [promega.com]

- 18. resources.amsbio.com [resources.amsbio.com]

The Anti-Inflammatory Effects of Gambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambogic acid (GA), a caged xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This document provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of GA, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and development of Gambogic acid as a potential anti-inflammatory therapeutic agent.

Core Mechanisms of Anti-Inflammatory Action

Gambogic acid exerts its anti-inflammatory effects through the modulation of several critical signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. Gambogic acid has been shown to potently inhibit this pathway at multiple levels.[1][2][3][4] One of the key mechanisms is the direct covalent modification of the IκB kinase β (IKKβ) subunit at Cys179.[4] This modification inhibits IKKβ kinase activity, thereby preventing the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 heterodimer is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gambogic acid inhibits LPS-induced macrophage pro-inflammatory cytokine production mainly through suppression of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of Gambogic Acid as a Bcl-2 Family Protein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambogic acid (GA), a natural xanthonoid derived from the resin of the Garcinia hanburyi tree, has emerged as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This technical guide provides an in-depth overview of the pivotal discovery of Gambogic acid's mechanism of action, focusing on its role as a direct antagonist of Bcl-2 proteins. We will delve into the key experimental findings, present detailed methodologies for the assays used to characterize its inhibitory activity, and offer a comprehensive summary of its binding affinities. This document aims to serve as a valuable resource for researchers in the fields of cancer biology and drug discovery, providing the foundational knowledge required to explore the therapeutic potential of Gambogic acid and similar natural products.

Introduction: The Bcl-2 Family and its Role in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-W, Bfl-1, and Bcl-B).[2] In healthy cells, the anti-apoptotic Bcl-2 proteins sequester their pro-apoptotic counterparts, preventing the initiation of the apoptotic cascade.[3] However, in many forms of cancer, the overexpression of these anti-apoptotic proteins is a common survival mechanism, contributing to tumor progression and resistance to conventional therapies.[4] This makes the anti-apoptotic Bcl-2 proteins attractive targets for the development of novel anticancer agents.

Gambogic acid was initially identified as a cytotoxic agent that induces apoptosis in various cancer cell lines.[5][6] Subsequent research elucidated its specific mechanism of action, revealing that it directly binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, thereby disrupting their interaction with pro-apoptotic proteins and triggering apoptosis.[5][6]

Quantitative Data: Binding Affinity of Gambogic Acid for Bcl-2 Family Proteins

The inhibitory potency of Gambogic acid against the six human anti-apoptotic Bcl-2 family proteins has been quantified using various biophysical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from Fluorescence Polarization Assays (FPA), which measure the displacement of a fluorescently labeled BH3 peptide from the Bcl-2 protein by Gambogic acid.[5][7]

| Bcl-2 Family Protein | IC50 (μM) |

| Bcl-xL | 1.47[5][7] |

| Bcl-2 | 1.21[5][7] |

| Bcl-W | 2.02[5][7] |

| Mcl-1 | 0.79[5][7] |

| Bfl-1 | 1.06[5][7] |

| Bcl-B | 0.66[5][7] |

Experimental Protocols

The discovery and characterization of Gambogic acid as a Bcl-2 inhibitor involved a series of key experiments. The detailed methodologies for these assays are provided below to facilitate their replication and adaptation in other research contexts.

Fluorescence Polarization Assay (FPA) for Bcl-2 Inhibition

This competitive binding assay is a high-throughput method used to screen for and quantify the binding affinity of inhibitors to Bcl-2 family proteins.[1][3]

Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled peptide (tracer) derived from the BH3 domain of a pro-apoptotic protein. When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger Bcl-2 protein, its tumbling slows, and it emits polarized light. An unlabeled inhibitor competing for the same binding site will displace the tracer, leading to a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Bcl-2 Family Proteins: Recombinant human Bcl-2, Bcl-xL, Bcl-W, Mcl-1, Bfl-1, or Bcl-B proteins (e.g., 100 nM final concentration).[5]

-

Fluorescent Tracer: A fluorescein (B123965) isothiocyanate (FITC)-conjugated BH3 peptide (e.g., from Bid or Bad protein) at a low nanomolar concentration (e.g., 5 nM).[5]

-

Gambogic Acid: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer to achieve a range of final concentrations.

-

-

Assay Procedure:

-

Dispense the serially diluted Gambogic acid or control (DMSO vehicle) into a black, low-volume 384-well plate.

-

Add a fixed concentration of the Bcl-2 family protein to each well.

-

Incubate at room temperature for a short period (e.g., 2 minutes) to allow for inhibitor-protein binding.[5]

-

Add the FITC-labeled BH3 peptide to all wells.

-

Incubate at room temperature for a defined period (e.g., 10 minutes) to reach binding equilibrium.[5]

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~535 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Gambogic acid concentration relative to the controls (no inhibitor for maximum polarization and no Bcl-2 protein for minimum polarization).

-

Plot the percentage of inhibition against the logarithm of the Gambogic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another robust method to confirm the interaction between Gambogic acid and Bcl-2 proteins, offering high sensitivity and reduced background interference.[2][8][9]

Principle: This assay utilizes two fluorophores: a long-lifetime donor (e.g., a lanthanide like Terbium) and an acceptor (e.g., a fluorescent protein or dye). When the donor and acceptor are in close proximity (due to a protein-protein interaction), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. An inhibitor that disrupts this interaction will decrease the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: PBS with 0.005% Tween 20.[10]

-

Donor-labeled Protein: GST-tagged Bcl-xL protein (e.g., 10 nM final concentration).[10]

-

Acceptor-labeled Peptide: FITC-conjugated Bad BH3 peptide (e.g., 10 nM final concentration).[10]

-

TR-FRET Reagent: Anti-GST antibody conjugated to a Terbium cryptate (donor).

-

Gambogic Acid: Prepare serial dilutions as described for the FPA.

-

-

Assay Procedure:

-

In a suitable microplate, combine the GST-Bcl-xL protein, the FITC-Bad BH3 peptide, and the anti-GST-Terbium antibody.

-

Add the serially diluted Gambogic acid or control.

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for binding to reach equilibrium.[10]

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of ~330-340 nm and emission wavelengths for both the donor (~490 nm for Terbium) and the acceptor (~520 nm for FITC).[10]

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission to the donor emission.

-

Plot this ratio against the Gambogic acid concentration to determine the extent of inhibition and calculate the IC50 value.

-

Mitochondrial SMAC Release Assay

This cell-free assay directly assesses the functional consequence of Bcl-2 inhibition by Gambogic acid on mitochondrial integrity.

Principle: In healthy cells, anti-apoptotic Bcl-2 proteins on the mitochondrial outer membrane prevent the release of pro-apoptotic factors like Smac/DIABLO. Inhibition of these Bcl-2 proteins by Gambogic acid allows pro-apoptotic proteins like tBid to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of Smac into the supernatant.

Protocol:

-

Mitochondria Isolation:

-

Isolate mitochondria from cultured cells (e.g., Jurkat cells) using a digitonin-based subcellular fractionation procedure.[11]

-

-

Assay Procedure:

-

Incubate the isolated mitochondria with recombinant purified Bcl-2 family proteins in the presence or absence of various concentrations of Gambogic acid.

-

Add a pro-apoptotic stimulus, such as truncated Bid (tBid), to induce apoptosis.

-

Incubate the reaction mixture at 30°C for 40-60 minutes.[4]

-

Pellet the mitochondria by centrifugation.

-

Collect the supernatant.

-

-

Detection of SMAC Release:

-

Analyze the supernatant for the presence of Smac/DIABLO by SDS-PAGE and immunoblotting using a specific anti-Smac antibody.[4] An increase in the amount of Smac in the supernatant indicates that Gambogic acid has neutralized the protective effect of the anti-apoptotic Bcl-2 proteins.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This cell-based assay quantifies the extent of apoptosis induced by Gambogic acid in cancer cells using flow cytometry.[5][12][13]

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]

Protocol:

-

Cell Culture and Treatment:

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate at room temperature in the dark for 15-20 minutes.[6]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Bcl-2 Signaling Pathway and Mechanism of Gambogic Acid

Caption: Bcl-2 signaling pathway and the inhibitory action of Gambogic Acid.

Experimental Workflow for Gambogic Acid Discovery

Caption: Experimental workflow for the discovery of Gambogic Acid as a Bcl-2 inhibitor.

Conclusion

The discovery of Gambogic acid as a potent, direct inhibitor of the anti-apoptotic Bcl-2 family proteins represents a significant advancement in the field of cancer therapeutics. The experimental evidence, gathered through a combination of robust biophysical and cell-based assays, has clearly established its mechanism of action. This technical guide has provided a comprehensive overview of the key data, detailed experimental protocols, and a visual representation of the underlying biological pathways and discovery process. It is our hope that this resource will empower researchers to further investigate the therapeutic potential of Gambogic acid and to apply these methodologies in the discovery and development of new Bcl-2 family protein inhibitors. While Gambogic acid itself has other reported cellular targets, its well-characterized activity against the Bcl-2 family underscores the value of natural products as a source of novel anticancer agents.[5][6] Further research, including preclinical and clinical studies, will be crucial to fully realize the therapeutic promise of this intriguing natural compound.[14]

References

- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 3. benchchem.com [benchchem.com]

- 4. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis-associated release of Smac/DIABLO from mitochondria requires active caspases and is blocked by Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Gambogic Acid: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambogic acid (GA), a prominent xanthonoid derived from the resin of the Garcinia hanburyi tree, has garnered significant attention in the scientific community for its potent anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and biological activities of Gambogic acid. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways modulated by this promising natural compound.

Chemical Structure and Identification

Gambogic acid is a caged xanthone (B1684191) with a complex molecular architecture. Its unique structure is fundamental to its biological activity.

Chemical Structure:

-

IUPAC Name: (2Z)-2-Methyl-4-[(1R,3aS,5S,11R,14aS)-3a,4,5,7-tetrahydro-8-hydroxy-3,3,11-trimethyl-13-(3-methyl-2-buten-1-yl)-11-(4-methyl-3-penten-1-yl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-butenoic acid[1]

-

Synonyms: GA, β-Guttiferin, Guttic acid, Guttatic acid, Cambogic acid[1][4][5]

Physicochemical Properties

The physicochemical properties of Gambogic acid are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 628.75 g/mol | [5][6][7] |

| Appearance | Amorphous orange solid; Yellow to orange powder | [2][5] |

| Melting Point | 88.5°C | [8] |

| Density | 1.29 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in DMSO (≥10 mg/mL), DMF, and Ethanol (B145695). | [5][9][10] |

| Storage Temperature | -20°C | [5] |

Biological Properties and Mechanism of Action

Gambogic acid exhibits a wide range of biological activities, with its anticancer effects being the most extensively studied. It is a potent inducer of apoptosis in various cancer cell lines and has demonstrated anti-angiogenic and anti-inflammatory properties.[4][11]

Anticancer Activity

Gambogic acid has shown significant cytotoxicity against a broad spectrum of cancer cell lines. The following table summarizes its inhibitory concentrations (IC₅₀) against various cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Bcl-XL | - | 1.47 | [12] |

| Bcl-2 | - | 1.21 | [12] |

| Bcl-W | - | 2.02 | [12] |

| Bcl-B | - | 0.66 | [12] |

| Bfl-1 | - | 1.06 | [12] |

| Mcl-1 | - | 0.79 | [12] |

| Bel-7402 | Hepatocellular Carcinoma | 0.59 | [13] |

| SMMC-7721 | Hepatocellular Carcinoma | 1.59 | [14] |

| Bel-7404 | Hepatocellular Carcinoma | 1.99 | [14] |

| QGY-7701 | Hepatocellular Carcinoma | 0.41 | [14] |

| HepG2 | Hepatocellular Carcinoma | 0.94 | [14] |

| BxPC-3 | Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [14] |

| MIA PaCa-2 | Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [14] |

| PANC-1 | Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [14] |

| SW1990 | Pancreatic Cancer | < 8.3 (12h), < 3.8 (24h), < 1.7 (48h) | [14] |

Signaling Pathways

Gambogic acid exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and angiogenesis.